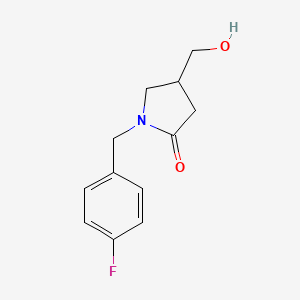

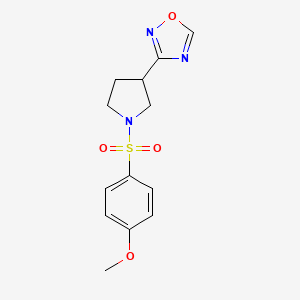

1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the use of 4-fluorobenzylamine or 4-fluorobenzoyl chloride as starting materials . For instance, a synthetic method for 4-fluorobenzaldehyde involves taking 4-fluorotoluene as a raw material, performing a chlorination reaction on 4-fluorotoluene and chlorine, so as to generate a benzal chloride product .Molecular Structure Analysis

The molecular structure of the compound can be inferred from related compounds. For instance, 4-fluorobenzylamine has a linear formula of FC6H4CH2NH2 . The compound 4-fluorobenzoyl chloride has a molecular formula of C7H4ClFO .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, 4-fluorobenzylamine has a molecular weight of 125.14 g/mol . 4-Fluorobenzoyl chloride has a molecular weight of 158.557 . The broader chemical shift range in 19F NMR helps resolve individual fluorine containing functional groups .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The chemical compound 1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one and its derivatives are significant in the realm of synthetic organic chemistry due to their potential applications in drug development and material science. A notable application involves the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for the preparation of PF-00951966, a fluoroquinolone antibiotic targeting community-acquired respiratory tract infections, including multidrug-resistant organisms. This synthesis demonstrates the utility of 1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one in creating complex molecular structures with high yield and stereoselectivity, highlighting its value in medicinal chemistry (Lall et al., 2012).

Crystal Structure Analysis

The compound's structural features have been explored through crystallographic studies, providing insights into its molecular conformation and potential for forming hydrogen-bonded networks. For instance, the analysis of 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, a closely related compound, reveals how its molecular arrangement and hydrogen bonding capabilities could inform the design of novel organic materials with specific physical properties (Mohammat et al., 2008).

Molecular Recognition and Biological Activity

The structural motif of 1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one is instrumental in the design of inhibitors targeting biological molecules. For example, its incorporation into benzoic acid inhibitors of influenza neuraminidase showcases the compound's role in evolving potent antiviral agents. The pyrrolidinone ring, particularly with a hydroxymethyl side chain, effectively mimics the N-acetylamino group of the parent compound, offering new avenues for drug development (Brouillette et al., 1999).

Photophysical Properties

The photophysical properties of pyrrolidin-2-one derivatives make them interesting candidates for studying proton and charge transfer processes, which are crucial in the development of photoresponsive materials. Research into 2-(2'-hydroxyphenyl)imidazo[4,5-b]pyridine, a compound related to 1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one, demonstrates the significant impact of such processes on fluorescence properties, with implications for designing optical sensors and switches (Brenlla et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-11-3-1-9(2-4-11)6-14-7-10(8-15)5-12(14)16/h1-4,10,15H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXKWPWEZMUSBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2882001.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2882002.png)

![5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2882014.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2882018.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2882020.png)

![5-((4-Benzylpiperazin-1-yl)(2,4-dichlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882021.png)